molecular formula C10H6N2O5 B2367240 N-Acetyl-4-nitrophthalimide CAS No. 60283-87-6

N-Acetyl-4-nitrophthalimide

Cat. No.: B2367240
CAS No.: 60283-87-6
M. Wt: 234.167
InChI Key: BDARQNMFLZLTSL-UHFFFAOYSA-N
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Description

Significance of Phthalimide (B116566) Derivatives in Contemporary Chemistry

Phthalimide and its derivatives are a cornerstone of modern organic and medicinal chemistry. The phthalimide scaffold is present in a wide array of pharmaceuticals, natural products, dyes, and polymers. rsc.org Their biological significance is vast, with derivatives exhibiting activities such as anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory properties. researchgate.net

In the realm of organic synthesis, phthalimides are indispensable. They serve as a masked form of ammonia, most famously in the Gabriel synthesis for preparing primary amines. nih.gov More recently, derivatives like N-hydroxyphthalimide (NHPI) have gained prominence as catalysts and mediators in radical reactions and C-H functionalization. researchgate.net Furthermore, N-(acyloxy)phthalimides are recognized as redox-active esters, enabling novel cross-coupling reactions through radical-based pathways. researchgate.net This versatility makes the phthalimide family a subject of continuous and intensive research.

Historical Trajectory of N-Acetyl-4-nitrophthalimide Research

The specific research history of this compound is not extensively documented in scientific literature, underscoring its status as a compound with potential for novel discovery. sigmaaldrich.com Its existence is primarily noted in chemical supplier catalogs as a rare substance for research purposes. sigmaaldrich.com

The history of its precursors, however, is well-established. The synthesis of the parent imide, 4-nitrophthalimide (B147348), is achieved through the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid, a procedure that has been refined over the years. orgsyn.orgchemicalbook.com The synthesis of related N-substituted compounds, such as N-methyl-4-nitrophthalimide, has also been explored, typically involving the reaction of a precursor like phthalic anhydride (B1165640) with an amine followed by nitration. researchgate.net The study of this compound likely represents a next step, building upon this foundational chemistry to create a more functionalized and potentially reactive intermediate.

Scope and Research Objectives for this compound Investigations

Given the functional groups present in this compound, the primary objectives for its investigation would revolve around its utility as a specialized chemical intermediate. The electron-withdrawing nature of both the phthalimide carbonyls and the aromatic nitro group would render the N-acetyl group susceptible to specific chemical transformations.

Key research objectives would likely include:

Exploring its role as an acetyl-transfer agent: Investigating its capacity to acetylate various nucleophiles under specific conditions.

Use in radical chemistry: The N-O bond of the N-acetoxy group is often weak, suggesting potential for this compound to act as a precursor for nitrogen-centered radicals or in decarboxylative couplings, analogous to other N-(acyloxy)phthalimides. researchgate.net

Synthesis of novel heterocyclic systems: The compound could serve as a building block for more complex molecules. For instance, reduction of the nitro group to an amine would provide a bifunctional intermediate, 4-amino-N-acetylphthalimide, ripe for further derivatization.

Probing electronic effects: Studying how the powerful nitro group at the 4-position modulates the reactivity of the N-acetyl group compared to unsubstituted N-acetylphthalimide.

Physicochemical Properties of 4-Nitrophthalimide

PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₄ nih.govfishersci.fi
Molecular Weight 192.13 g/mol nih.govfishersci.fi
Appearance Yellow powder nih.gov
Melting Point 198 °C orgsyn.org
IUPAC Name 5-nitroisoindole-1,3-dione nih.gov
CAS Number 89-40-7 nih.govfishersci.fi

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDARQNMFLZLTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60283-87-6
Record name N-ACETYL-4-NITROPHTHALIMIDE
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Synthetic Methodologies and Strategies for N Acetyl 4 Nitrophthalimide and Analogues

Classical Synthesis Routes to N-Acetyl-4-nitrophthalimide

The traditional synthesis of this compound is typically a two-step process. The first step involves the introduction of a nitro group onto the phthalimide (B116566) backbone, followed by the acylation of the imide nitrogen.

Nitration of Phthalimide Precursors

The foundational step in synthesizing the target compound is the nitration of a phthalimide precursor to produce 4-nitrophthalimide (B147348). This reaction is a classic example of electrophilic aromatic substitution.

The process generally involves treating phthalimide with a potent nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The substitution occurs preferentially at the 4-position (para to the carbonyl group).

A well-documented procedure involves adding phthalimide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a controlled temperature range of 10–15°C. orgsyn.org After the initial reaction, the mixture is allowed to stand overnight before being poured onto ice, which causes the crude 4-nitrophthalimide to precipitate. orgsyn.org The product is then collected and purified, typically by recrystallization from a solvent like ethanol (B145695), to yield the pure compound. orgsyn.org Yields for this process after purification are reported to be in the range of 52–53%. orgsyn.org

Variations of this method exist for related precursors. For instance, the nitration of N-methylphthalimide to yield a mixture of N-methyl-3-nitrophthalimide and N-methyl-4-nitrophthalimide can be achieved using concentrated nitric acid in a sulfuric acid solvent at a higher temperature range of 60° to 80°C.

Table 1: Selected Conditions for the Nitration of Phthalimide Precursors

PrecursorNitrating AgentAcid/SolventTemperature (°C)YieldReference
PhthalimideFuming Nitric AcidConcentrated Sulfuric Acid10-1552-53% (Purified) orgsyn.org
N-MethylphthalimideConcentrated Nitric AcidConcentrated Sulfuric Acid60-80Near Quantitative (Isomer Mixture)

Acylation Reactions for N-Substitution

Following the successful synthesis of 4-nitrophthalimide, the final step in the classical route is the introduction of an acetyl group at the nitrogen position (N-substitution). This is a nucleophilic acyl substitution reaction. The acetyl group is a common protecting group used in organic synthesis. researchgate.net

To achieve N-acetylation, 4-nitrophthalimide is treated with a suitable acetylating agent. Common reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride. The reaction with acetic anhydride, for example, can be performed by heating the two reagents together, sometimes in the presence of an acid or base catalyst, to drive the reaction to completion. chemicalbook.comgoogle.com This process results in the formation of this compound and a corresponding carboxylic acid or salt byproduct. The resulting product can then be isolated and purified using standard laboratory techniques.

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis seeks to develop more efficient, versatile, and environmentally benign methods. For phthalimide derivatives, these advanced approaches include novel alkylation strategies, multicomponent reactions, and the application of green chemistry principles.

N-Alkylation Strategies for Phthalimides

While the target compound is N-acetylated, the synthesis of its N-alkylated analogues is of significant interest. The Gabriel synthesis is a cornerstone method for preparing primary amines, which proceeds via an N-alkylated phthalimide intermediate. In this reaction, phthalimide (or a substituted variant like 4-nitrophthalimide) is first deprotonated with a base such as potassium hydroxide (B78521) to form potassium phthalimide. This phthalimide anion then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction.

Another powerful technique is the Mitsunobu reaction, which allows for the N-alkylation of phthalimides using alcohols. This method avoids the need to convert the alcohol to an alkyl halide first.

More contemporary methods focus on improving reaction conditions, such as using cesium carbonate as a base in anhydrous DMF at low temperatures or employing ionic liquids as solvents in the presence of potassium hydroxide.

Table 2: Overview of N-Alkylation Strategies for Phthalimides

MethodKey ReagentsDescriptionReference
Gabriel SynthesisPotassium Phthalimide, Alkyl HalideClassic SN2 reaction to form N-alkylphthalimides, which can be precursors to primary amines.
Mitsunobu ReactionAlcohol, Phthalimide, DEAD/DIAD, PPh₃Allows for the direct N-alkylation using an alcohol under mild conditions. jetir.org
Base-Mediated AlkylationPhthalimide, Alkyl Halide, Cs₂CO₃ or KOHUtilizes specific bases like cesium carbonate or potassium hydroxide in solvents like DMF or ionic liquids.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach. Several MCRs have been developed for the synthesis of N-substituted phthalimides.

One notable example is a transition-metal-free MCR that involves the reaction of arynes, isocyanides, and carbon dioxide (CO₂). organic-chemistry.org In this process, the aryne, generated in situ, reacts with the isocyanide and CO₂ to construct the N-substituted phthalimide ring system in a single pot under mild conditions. organic-chemistry.org Another innovative MCR employs ultrasound irradiation to promote a cascade reaction between specific acetates and α,α-dicyanoolefins to produce highly substituted phthalimides in ethanol. hhu.deacs.org This method is praised for its simple operation, accessible starting materials, and high yields under green conditions. hhu.deacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In phthalimide synthesis, these principles have been applied to reduce waste, avoid hazardous solvents, and lower energy consumption.

Key green approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields. eijppr.compharmainfo.in For example, reacting phthalic anhydride with amines under microwave heating is a common green alternative to conventional heating. eijppr.com

Use of Green Catalysts and Solvents : Montmorillonite-KSF, a type of reusable and non-toxic clay, has been successfully used as a catalyst for synthesizing phthalimide derivatives. jetir.orgeijppr.com Other strategies involve using water as a solvent or conducting reactions in high-temperature/high-pressure H₂O/EtOH mixtures, which can act as a clean solvent and dehydrating agent. rsc.orgrsc.org

Ultrasound Promotion : As mentioned in the context of MCRs, ultrasound can be used as an energy source to drive reactions, often at lower temperatures and with shorter reaction times than conventional methods, using environmentally benign solvents like ethanol. hhu.deacs.org

Solvent-Free Reactions : One-pot syntheses have been developed that proceed under solvent-free conditions, for example, by reacting 2-formylbenzoic acid with an amine in the presence of a base and an oxidant, which significantly reduces waste. researchgate.net

These advanced and green methodologies highlight the ongoing evolution of synthetic chemistry toward more sustainable and efficient practices for producing this compound and its diverse analogues.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of this compound. The optimization focuses on the two principal steps: the synthesis of the 4-nitrophthalimide precursor and its subsequent N-acetylation.

Step 1: Synthesis of 4-Nitrophthalimide

A well-documented procedure for the synthesis of 4-nitrophthalimide from phthalimide provides a baseline for optimization. orgsyn.org Key parameters include the choice of reagents, temperature, reaction time, and purification methods. Controlling the temperature is crucial for managing the exothermic nitration reaction, which helps to minimize the formation of unwanted byproducts and improve the isomeric purity. The purification process, involving repeated washing and recrystallization, is vital for obtaining a high-purity product. orgsyn.org

ParameterConditionPurposeReference
ReagentsPhthalimide, Fuming Nitric Acid (sp. gr. 1.50), Concentrated Sulfuric Acid (sp. gr. 1.84)Provides the electrophile (NO₂⁺) for nitration. Sulfuric acid acts as a catalyst. orgsyn.org
Temperature10–15°C during addition, then allowed to warm to room temperatureControls the exothermic reaction, enhances regioselectivity for the 4-position, and prevents over-nitration. orgsyn.org
Reaction TimeOvernightEnsures the reaction proceeds to completion. orgsyn.org
Work-upPouring onto cracked ice, followed by multiple washes with ice water.Precipitates the product and removes excess acid. orgsyn.org
PurificationRecrystallization from 95% ethyl alcohol.Removes isomeric impurities and other byproducts to yield pure 4-nitrophthalimide. orgsyn.org
Reported Yield52–53%Indicates the efficiency of the optimized lab-scale procedure. orgsyn.org

Step 2: N-Acetylation of 4-Nitrophthalimide

For the N-acetylation step, conditions can be inferred from analogous N-alkylation and N-acylation reactions of phthalimides. google.comacs.org The reaction typically involves an acetylating agent and may use a base to neutralize the acidic byproduct, thereby driving the reaction to completion.

ParameterHypothetical/Analogous ConditionPurposeReference (Analogous Reactions)
Reagents4-Nitrophthalimide, Acetic Anhydride or Acetyl ChlorideProvides the acetyl group for N-acetylation. acs.org
SolventDimethylformamide (DMF), Acetic Acid, or Pyridine (B92270)Solubilizes reactants; pyridine can also act as a catalyst and base. mcgill.ca
Catalyst/BasePyridine, Triethylamine, or Sodium AcetateNeutralizes the acid byproduct (e.g., HCl from acetyl chloride) to promote the forward reaction. acs.org
TemperatureReflux or elevated temperatures (e.g., 100-140°C)Provides activation energy for the reaction, particularly when using less reactive agents like acetic anhydride. google.com
PurificationPrecipitation in water, filtration, and recrystallization.Removes unreacted starting materials, the acetylating agent, and byproducts. orgsyn.org

Scale-Up Considerations and Industrial Relevance in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of safety, cost, and environmental impact.

Industrial Relevance: this compound and its precursor, 4-nitrophthalimide, are recognized as valuable chemical intermediates. 4-Nitrophthalimide is listed as a specialty chemical and a pesticide-specific intermediate, indicating its role in agrochemical manufacturing. environmentclearance.nic.in Furthermore, related nitrophthalimide derivatives are crucial monomers for the synthesis of high-performance polyimides, materials known for their thermal stability. google.comtandfonline.com

Scale-Up Considerations:

Safety and Hazard Management : The nitration step is highly exothermic and involves the use of large volumes of corrosive fuming nitric and concentrated sulfuric acids. orgsyn.org Effective heat management through specialized reactor cooling systems is critical to prevent runaway reactions. The handling and storage of these hazardous materials at an industrial scale demand strict safety protocols and infrastructure.

Process Control and Equipment : Maintaining precise temperature control during nitration is paramount for both safety and product quality (i.e., isomer distribution). orgsyn.org Industrial-scale production requires robust reactors with efficient agitation and cooling capabilities. Downstream processing would involve large-scale filtration units (e.g., filter presses) and crystallizers instead of laboratory glassware.

Waste Management : The nitration process generates significant quantities of acidic wastewater. Industrial production necessitates a comprehensive waste treatment plan, including neutralization and disposal in compliance with environmental regulations. Solvent recovery systems for chemicals like ethanol or DMF used in purification or reaction steps would be economically and environmentally beneficial.

Reaction Mechanisms and Chemical Transformations of N Acetyl 4 Nitrophthalimide

Nucleophilic Reactivity of the Imide Nitrogen and Nitro Group

The nucleophilic character of N-Acetyl-4-nitrophthalimide is centered on the imide nitrogen, while the nitro group profoundly influences the electrophilicity of the aromatic ring. The N-acetyl group, being electron-withdrawing, significantly reduces the nucleophilicity of the imide nitrogen compared to an unsubstituted phthalimide (B116566). This diminished reactivity is compounded by the two adjacent carbonyl groups which also delocalize the nitrogen's lone pair of electrons.

Conversely, the nitro group is strongly electron-withdrawing, which enhances the electrophilicity of the phthalimide ring system. This makes the aromatic ring susceptible to aromatic nucleophilic substitution reactions, where the nitro group itself can be displaced by a strong nucleophile. nih.gov This is a common reactivity pattern for nitro-substituted aromatic compounds. nih.gov

While studies specifically detailing the Aza-Michael addition of this compound are not prevalent, extensive research on the parent compound, 4-nitrophthalimide (B147348), serves as a strong predictive model. 4-Nitrophthalimide acts as a suitable nitrogen nucleophile in highly enantioselective aza-Michael additions. rsc.orgbeilstein-journals.org The reaction involves the conjugate addition of the imide nitrogen to α,β-unsaturated compounds.

For instance, the reaction of 4-nitrophthalimide with α,β-unsaturated ketones, catalyzed by cinchona alkaloid derivatives like 9-epi-9-amino-9-deoxyquinine, yields the corresponding Michael adducts in moderate to good yields (49–98%) and with excellent enantioselectivities (95–>99% ee). rsc.orgbeilstein-journals.orgnih.gov Computational studies suggest that 4-nitrophthalimide is a suitable nucleophile because it is easily activated, enhancing its nucleophilicity. rsc.org Similarly, 4-nitrophthalimide has been successfully added to various nitroalkenes using a chiral thiourea (B124793) catalyst derived from cinchonine, producing Michael adducts with up to 87% enantiomeric excess. mdpi.comresearchgate.net

Given the electron-withdrawing nature of the acetyl group on the imide nitrogen of this compound, its participation as a nucleophile in Aza-Michael reactions would be expected to be less facile than that of 4-nitrophthalimide.

Table 1: Asymmetric Aza-Michael Addition of 4-Nitrophthalimide to α,β-Unsaturated Ketones beilstein-journals.orgnih.gov
EntryYield (%)ee (%)
aPhPh55>99
b2-Cl-C₆H₄Ph6195
c3-Cl-C₆H₄Ph6598
d4-Cl-C₆H₄Ph5699
e4-F-C₆H₄Ph60>99
f4-Br-C₆H₄Ph6299
g4-Me-C₆H₄Ph6999
h4-NO₂-C₆H₄Ph49>99
kiPrMe7597
nn-PenMe9895

The reactivity of this compound towards electrophiles is generally low. The imide nitrogen's lone pair is delocalized across two carbonyl groups and further withdrawn by the acetyl group, rendering it a very weak nucleophile. The aromatic ring is also severely deactivated by the combined electron-withdrawing effects of the nitro group and the phthalimido system, making it resistant to attack by most electrophiles.

Electrophilic Aromatic Substitution Patterns on the Nitrophthalimide Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the presence of two powerful deactivating groups. wikipedia.org The phthalimido group and the nitro group both withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

In the synthesis of the precursor, 4-nitrophthalimide, phthalimide undergoes nitration with a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The imide group, although deactivating, is an ortho, para-director, leading to the formation of the 4-nitro isomer as the major product.

For subsequent SEAr reactions on this compound, the ring is already substituted with a nitro group (a meta-director) and an N-acetylphthalimido group (an ortho, para-director, but strongly deactivating). Both groups deactivate the entire ring, making further substitution require harsh reaction conditions. youtube.com Any incoming electrophile would be directed to the positions that are meta to the imide function and ortho to the nitro group (positions 3 and 5). The strong deactivation means that such reactions are generally not synthetically favorable.

Hydrolytic Stability and Cleavage Mechanisms of the Imide Ring

The imide ring of this compound, like other phthalimides, can be cleaved under hydrolytic conditions. This reaction is central to the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for an amine. libretexts.org The cleavage mechanism typically involves a nucleophilic acyl substitution at one of the imide's carbonyl carbons.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields a phthalamate salt. Further hydrolysis can then release the primary amine and phthalic acid salt. libretexts.orgactascientific.com The presence of the electron-withdrawing 4-nitro group would render the carbonyl carbons more electrophilic, likely increasing the rate of hydrolytic cleavage compared to unsubstituted phthalimide. Indeed, 4-nitrophthalimide can be hydrolyzed to form 4-nitrophthalic acid. researchgate.net

Reduction Pathways of the Nitro Group to Amine Functionalities

The reduction of the nitro group to a primary amine is one of the most significant transformations of this compound. This conversion is a key step in synthesizing various derivatives and is a common reaction for aromatic nitro compounds. libretexts.orgwikipedia.org The reduction proceeds through nitroso and N-hydroxylamino intermediates to ultimately yield the corresponding amine. nih.gov

A variety of reducing agents and conditions can be employed for this transformation. Research on the parent compound, 4-nitrophthalimide, shows it can be quantitatively converted to 4-aminophthalimide (B160930) via mechanochemical catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as the hydrogen donor. mdpi.com Another effective method is the use of tin(II) chloride in hydrochloric acid, which gives 4-aminophthalimide in 90% yield. General methods for nitro group reduction that are applicable include catalytic hydrogenation (e.g., H₂ over a platinum or palladium catalyst) and the use of metals like iron or zinc in acidic media. libretexts.orgscispace.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups
Reagent/SystemProductNotesReference
SnCl₂ / HClAmineClassic method; effective for 4-nitrophthalimide.
Pd/C, H₂AmineCommon catalytic hydrogenation method. libretexts.org
Pd/C, HCOOHNH₄AmineEffective for quantitative conversion of 4-nitrophthalimide under mechanochemical conditions. mdpi.com
Fe / Acid (e.g., HCl, Acetic Acid)AmineWidely used industrial and lab-scale method. wikipedia.org
Zn / NH₄ClHydroxylamine (B1172632)Can selectively reduce to the hydroxylamine stage. wikipedia.org
NaBH₄ / Ni(PPh₃)₄AmineA modified borohydride (B1222165) system capable of reducing nitro groups. jsynthchem.com

Thermal Degradation and Stability Studies

The thermal stability of this compound is influenced by its rigid bicyclic structure and the presence of the nitro group. Thermochemical studies comparing 4-nitrophthalimide and its 3-nitro isomer found that the 4-nitro isomer is the more stable of the two. researchgate.net The incorporation of phthalimide structures into polymers is known to enhance thermal stability. justdial.com

Upon heating, thermal degradation occurs. For 4-nitrophthalimide, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.com Studies on related polyimides show that initial weight loss can occur between 250–300°C, corresponding to the decomposition of carbonyl groups, while the aromatic core provides stability at higher temperatures. nih.gov The decomposition of nitrogen-rich heterocyclic compounds can be a multi-stage process, often starting above 250°C and sometimes forming more complex, stable residues at very high temperatures. mdpi.com

Derivatives of N Acetyl 4 Nitrophthalimide: Synthesis and Structure–activity Relationship Studies

Synthesis of Novel N-Substituted-4-nitrophthalimide Derivatives

The synthesis of N-substituted-4-nitrophthalimide derivatives is a cornerstone for creating diverse chemical libraries for further investigation. A primary and effective method involves the direct N-alkylation or N-arylation of 4-nitrophthalimide (B147348). This is typically achieved by reacting 4-nitrophthalimide with various alkyl or aryl halides.

One common synthetic approach employs a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds by stirring 4-nitrophthalimide with the corresponding halide at reflux temperature, leading to the formation of N-substituted-4-nitrophthalimides in moderate to excellent yields. researchgate.net For example, the synthesis of five different N-substituted-4-nitrophthalimides using this method resulted in yields ranging from 46.4% to 92.5%. researchgate.net

Another synthetic pathway involves a multi-step procedure starting from phthalimide (B116566). sonar.ch This process includes:

A classical nitration of phthalimide to produce 4-nitrophthalimide. sonar.ch

A subsequent nucleophilic substitution at the imide nitrogen with an alkyl halide, such as ethyl bromide, in the presence of potassium carbonate and DMF to yield N-ethyl-4-nitrophthalimide. sonar.ch

Furthermore, more complex derivatives like bis(N-substituted phthalimide)ethers can be synthesized. One method describes heating N-methyl-4-nitrophthalimide with a catalytic amount of potassium carbonate in a polar aprotic solvent like N-methylpyrrolidinone or N,N-dimethylacetamide. google.com This process facilitates an ether-forming reaction, yielding products like 4,4'-bis(N-methylphthalimide)ether, which are valuable intermediates for high-performance polymers. google.com

Table 1: Synthesis of N-Substituted-4-nitrophthalimides via Reaction with Halogenides

This table summarizes the yields of various N-substituted derivatives prepared by reacting 4-nitrophthalimide with corresponding halogenides in DMF with potassium carbonate. researchgate.net

N-SubstituentHalogenide UsedYield (%)
EthylEthyl Bromide85.2%
PropylPropyl Bromide92.5%
IsopropylIsopropyl Bromide46.4%
ButylButyl Bromide88.7%
BenzylBenzyl Chloride89.6%

Functionalization of the Nitrophthalimide Scaffold

Functionalization of the 4-nitrophthalimide core, particularly through modification of the nitro group, is a key strategy to modulate the electronic and steric properties of the molecule, leading to derivatives with altered reactivity and biological activity.

A principal functionalization pathway is the reduction of the nitro group to an amine, yielding 4-aminophthalimide (B160930) derivatives. This transformation significantly changes the electronic character of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. sonar.ch This reduction can be achieved under various conditions. One established method involves using stannous chloride in an acidic medium, such as hydrochloric acid, at a moderately elevated temperature of 40°C. researchgate.net This process has been shown to convert N-substituted-4-nitrophthalimides into their corresponding N-substituted-4-aminophthalimide counterparts with yields between 29.6% and 92.2%. researchgate.net

Alternatively, catalytic hydrogenation offers an efficient and clean method for this reduction. Using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) (MeOH) effectively hydrogenates the nitro group to an amine. sonar.ch This method is often preferred due to milder conditions and easier product purification. The resulting 4-amino-N-alkylphthalimides are versatile intermediates for further modifications, such as the synthesis of Schiff bases through condensation with aldehydes. sonar.ch

Beyond reduction, the 4-nitrophthalimide scaffold can be used in more complex reactions. For instance, N-trifluoromethylthio-4-nitrophthalimide has been utilized as a dual-function reagent. acs.org In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), it can react with α,β-unsaturated carbonyl compounds to introduce both a nitrogen atom (from the phthalimide) and a trifluoromethylthio (SCF₃) group, creating versatile β-amino ketones and esters. acs.org

Structure–Activity Relationships (SAR) in N-Acetyl-4-nitrophthalimide Analogs for Targeted Applications

The systematic modification of the this compound structure and its analogs has led to the discovery of compounds with a range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific applications, including therapeutic and agricultural uses.

Research into the anticonvulsant properties of N-aryl derivatives of 4-nitrophthalimide has shown that the nature of the aryl substituent is critical for activity. nih.gov A study evaluating a series of these compounds for protection against pentylenetetrazole-induced seizures found that all tested analogs exhibited some level of protection. nih.gov The most potent compound in this series was the 1-naphthyl derivative, which demonstrated higher activity than the reference drug, phenytoin. nih.gov

In the context of herbicidal activity, Michael adducts derived from the reaction of 4-nitrophthalimide with various nitroalkenes have shown promise. researchgate.net Activity tests revealed that some of these products possess moderate to good herbicidal effects against species like cole and barnyard grass. researchgate.net

The 4-nitrophthalimide core is also a building block for potential anticancer agents. However, the relationship between structure and activity can be complex. In one study, a series of 4-substituted 5-nitrophthalimides were prepared as analogs of the prodrug CB 1954. nih.gov While some of these analogs were good substrates for the enzyme DT-diaphorase, which is responsible for activating CB 1954, they did not translate this into cytotoxic activity. nih.gov This suggests that simple reduction by the enzyme is not the sole predictor of efficacy in this class of compounds and that subsequent chemical steps are critical. nih.gov

Table 2: Structure-Activity Relationship Highlights for 4-Nitrophthalimide Derivatives

This table outlines key findings from SAR studies on various analogs.

Derivative ClassStructural ModificationTargeted ApplicationKey SAR Finding
N-Aryl-4-nitrophthalimidesVariation of the N-aryl group (e.g., phenyl, naphthyl)AnticonvulsantThe 1-naphthyl derivative showed the highest potency against pentylenetetrazole-induced seizures. nih.gov
Michael AdductsAddition of 4-nitrophthalimide to nitroalkenesHerbicidalSome adducts displayed moderate to good activity against cole and barnyard grass. researchgate.net
4-Substituted 5-NitrophthalimidesAnalogs of the prodrug CB 1954Anticancer (Prodrug)Good substrates for the activating enzyme DT-diaphorase but lacked cytotoxic effect, indicating reduction alone is insufficient for activity. nih.gov
General DerivativesReduction of nitro group to amineAntimicrobial / AnticancerConversion of the nitro group to an amine significantly alters electronic properties, impacting biological interactions.

Isomeric Considerations: 3-Nitrophthalimide (B32571) vs. 4-Nitrophthalimide Comparative Studies

The position of the nitro group on the phthalimide ring has a profound impact on the molecule's chemical and physical properties. Comparative studies between 3-nitrophthalimide and 4-nitrophthalimide isomers reveal significant differences in stability and reactivity, which in turn influence their utility as synthetic precursors.

A detailed thermochemical study combining experimental calorimetry and theoretical calculations was conducted to determine the relative stability of the two isomers. researchgate.netacs.orgnih.gov The research concluded that 4-nitrophthalimide is thermodynamically more stable than 3-nitrophthalimide. researchgate.netacs.orgnih.gov This finding is consistent with the observed stability trend in their corresponding precursors, 3-nitrophthalic anhydride (B1165640) and 4-nitrophthalic anhydride. researchgate.netacs.org The greater stability of the 4-nitro isomer can be attributed to differences in intramolecular electronic interactions and crystal packing forces.

The structural differences also influence the biological activity of their derivatives. For example, in a study on anxiolytic agents, N-benzoyl-3-nitro-phthalimide was synthesized and evaluated. nih.gov The placement of the nitro group at the 3-position, combined with other structural features, was considered in relation to its potential interaction with biological receptors. nih.gov The planarity and electronic distribution of the molecule, which differ from the 4-nitro isomer, are critical factors for receptor binding and subsequent biological response. japsonline.com

These isomeric differences are fundamental in synthetic planning. The choice between 3-nitrophthalic acid or 4-nitrophthalic acid as a starting material will dictate the properties of all subsequent derivatives. For instance, 3-nitrophthalic acid can be condensed with urea (B33335) to form 3-nitrophthalimide, which serves as a platform for a distinct set of derivatives compared to those accessible from 4-nitrophthalimide. nih.govgoogleapis.com

Table 3: Comparative Properties of 3-Nitrophthalimide and 4-Nitrophthalimide

This table compares key thermochemical data for the two isomers, highlighting the greater stability of the 4-nitro variant.

Property3-Nitrophthalimide4-NitrophthalimideReference
Relative StabilityLess StableMore Stable researchgate.net, acs.org, nih.gov
Gas-Phase Enthalpy of Formation (ΔfHm°(g))-131.9 ± 5.0 kJ/mol-147.2 ± 5.0 kJ/mol acs.org
Enthalpy of Isomerization (3-nitro → 4-nitro)-15.3 kJ/molN/A acs.org

Computational and Theoretical Investigations of N Acetyl 4 Nitrophthalimide

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of N-Acetyl-4-nitrophthalimide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electron distribution.

Theoretical studies on the closely related precursor, 4-nitrophthalimide (B147348), and its isomer have been conducted using standard ab initio molecular orbital methods at the G3 level and DFT. researchgate.netacs.org These calculations are employed to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a theoretical study of 4-nitrophthalic anhydride (B1165640), a related compound, calculations provided optimized distances and angles for the molecular structure. acs.org

For this compound, such calculations would reveal the planarity of the phthalimide (B116566) ring system and the orientation of the nitro and acetyl groups. The electronic structure is also a key output, with particular interest in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the nitro and acetyl groups is expected to lower the LUMO energy, making the compound a potential electron acceptor.

Table 1: Representative Parameters for Quantum Chemical Calculations This table illustrates typical settings used for DFT calculations on similar aromatic compounds.

Parameter Example Specification Purpose
Method Density Functional Theory (DFT) To calculate the electronic structure of the molecule.
Functional B3LYP A hybrid functional that combines Hartree-Fock theory with DFT, known for its accuracy in predicting molecular geometries and energies.
Basis Set 6-311++G(d,p) A set of mathematical functions used to build the molecular orbitals. This is a large, flexible set that provides accurate results for organic molecules.

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent on the molecule's properties. |

Thermochemical Properties and Energetic Stability Analysis

Thermochemical properties, such as the enthalpy of formation, are crucial for assessing the energetic stability of a compound. Experimental and theoretical thermochemical studies have been performed on the isomers 3-nitrophthalimide (B32571) and 4-nitrophthalimide. acs.org The standard molar enthalpies of formation in the solid phase for these precursors were determined using combustion calorimetry, while enthalpies of sublimation and vaporization were derived using techniques like thermogravimetry. researchgate.netacs.org

From these experimental values, the gas-phase enthalpies of formation were calculated. acs.org These studies found that 4-nitrophthalimide is energetically more stable than its 3-nitrophthalimide isomer. researchgate.netacs.org Ab initio methods were also used to calculate the gas-phase enthalpies of formation, which were then compared with the experimental data. researchgate.net

For this compound, the addition of the acetyl group to the imide nitrogen would further influence its stability. Theoretical calculations could be used to compute its standard enthalpy of formation (ΔHf). Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in computational chemistry to accurately predict the ΔHf of a target molecule by using known enthalpies of similar reference compounds. acs.orgnih.gov Such an analysis would quantify the energetic impact of the N-acetylation on the 4-nitrophthalimide scaffold.

Table 2: Thermochemical Data for the Precursor 4-Nitrophthalimide

Property Value (kJ mol-1) Method
Standard Molar Enthalpy of Formation (crystal) -377.3 ± 2.2 Combustion Calorimetry
Standard Molar Enthalpy of Sublimation 106.3 ± 1.3 Calvet Microcalorimetry

| Standard Molar Enthalpy of Formation (gas) | -271.0 ± 2.6 | Derived from experimental data |

Data sourced from a thermochemical study on 3- and 4-nitrophthalimide. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of chemical reactions involving this compound can be achieved through reaction pathway analysis and transition state modeling. These computational techniques map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A key aspect of this is locating the transition state (TS), which is the highest energy point along this pathway and represents the reaction's kinetic barrier. mit.edu

For example, the hydrolysis of an amide or imide bond is a fundamental reaction. Computational studies on the papain-catalyzed hydrolysis of a similar substrate, N-acetyl-Phe-Gly 4-nitroanilide, have used quantum mechanical/molecular mechanical (QM/MM) methods to explore possible reaction pathways. nih.gov These calculations identified the most favorable path, determined the structures of intermediates and transition states, and calculated the free energy barriers for each step. nih.gov

A similar approach could be applied to model the hydrolysis of this compound or its participation in other reactions, such as nucleophilic aromatic substitution at the nitro-substituted ring or reactions involving the acetyl group. By modeling the transition states, chemists can gain insight into the reaction's feasibility, predict reaction rates, and understand how catalysts might lower the activation energy. mit.edufrontiersin.org

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the conformational landscape and dynamic behavior of a molecule like this compound.

MD simulations can provide insights into several aspects of its behavior. elifesciences.orgelifesciences.org A key area of interest would be the conformational flexibility related to the N-acetyl group. The simulation could explore the rotation around the N-C(O) single bond, identifying the preferred conformations and calculating the energy barrier for rotation. This is crucial as the conformation can significantly impact the molecule's interaction with other species, such as biological receptors or catalysts. Furthermore, simulations in different solvents can elucidate how the molecular environment affects its shape and dynamics.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Predicted Activities

Quantitative Structure–Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov For a class of compounds like nitroaromatics, QSAR models can be developed to predict activities such as toxicity, mutagenicity, or herbicidal activity based on calculated molecular descriptors. nih.govmdpi.comsemanticscholar.org

To build a QSAR model for this compound and its analogs, a dataset of compounds with known activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). semanticscholar.orgresearchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the observed activity. semanticscholar.orgnih.gov Once validated, this model could be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of molecules with desired properties and avoiding those with predicted toxicity. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

Descriptor Class Example Descriptor Information Encoded
Electronic ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity and reducibility of the nitro group.
Electronic EHOMO Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity and electron-donating ability.
Lipophilicity logP (or KOW) Octanol-water partition coefficient; relates to the molecule's ability to cross biological membranes.
Steric Molar Refractivity (MR) A measure of the molecule's volume and polarizability.

| Topological | Wiener Index | A descriptor of molecular branching and size. |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

These studies reveal that the solid-state packing is dominated by a network of intermolecular interactions. Key interactions likely to be present in the crystal lattice of N-Acetyl-4-nitrophthalimide include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and oxygen atoms of the carbonyl or nitro groups are expected to be a major force in crystal packing, often forming chains or sheets.

π–π Stacking Interactions: The electron-deficient nitrated aromatic rings can engage in π–π stacking with adjacent rings, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar carbonyl and nitro groups contribute to significant dipole moments, leading to strong dipole-dipole interactions that influence molecular packing.

The interplay of these non-covalent interactions dictates the final supramolecular architecture of the compound in its crystalline form.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common method for analyzing related compounds like 4-nitrophthalimide (B147348). rsc.org A typical setup would involve:

Stationary Phase: A C18 (octadecylsilane) column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape). rsc.org Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly. This technique is highly effective for quantifying purity and separating impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to perform a preliminary purity check. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). ucl.ac.uk The compound's retention factor (Rf) value is dependent on the specific solvent system used. Visualization can be achieved under UV light due to the compound's UV-active chromophore.

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition and Phase Transitions

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition profile. For aromatic nitro compounds and imides, TGA can reveal the temperatures at which significant weight loss occurs, corresponding to the breakdown of the molecule.

A study on azo dyes derived from 4-nitrophthalimide indicated good thermal stability up to around 200 °C. researchgate.net It is plausible that this compound would exhibit a multi-stage decomposition process. The initial weight loss could be attributed to the cleavage of the acetyl group, followed by the decomposition of the nitro group and the phthalimide (B116566) ring structure at higher temperatures. The decomposition of many organic compounds containing nitro groups is known to be energetic and can sometimes be explosive, particularly with multiple nitro groups. guidechem.com When heated to decomposition, 4-nitrophthalimide is known to emit toxic vapors of nitrogen oxides (NOx). guidechem.com

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.

For 4-nitrophthalimide, a melting point of 198 °C has been reported. orgsyn.org Inconsistencies in reported melting points for 4-nitrophthalimide derivatives have been suggested to be resolvable through DSC analysis to confirm polymorphic forms. It is expected that this compound would also display a distinct melting endotherm in a DSC analysis. The energy required for this phase transition, the enthalpy of fusion, could be quantified from the DSC curve.

Furthermore, a thermochemical study of 3-nitrophthalimide (B32571) and 4-nitrophthalimide utilized DSC to acquire data on the temperatures and enthalpies of fusion and decomposition. researchgate.net This study found 4-nitrophthalimide to be more stable than its 3-nitro isomer. researchgate.net The introduction of the acetyl group in this compound would likely influence its melting point and decomposition characteristics, though the fundamental decomposition pathway of the nitrophthalimide core may share similarities.

Based on the analysis of related compounds, a hypothetical thermal analysis profile for this compound can be projected.

Hypothetical Thermal Data for this compound

Thermal EventTechniqueExpected Observation
MeltingDSCEndothermic peak, likely below 200°C
Initial DecompositionTGA/DSCWeight loss corresponding to the loss of the acetyl group; may be associated with an endothermic or exothermic peak in DSC.
Main DecompositionTGA/DSCSignificant weight loss due to the breakdown of the nitrophthalimide ring, likely an energetic exothermic process.

Research Findings on Related Compounds

Studies on polyimides, which are polymers containing the imide functional group, have shown that their thermal stability is a key characteristic. TGA of certain polyimides has shown initial weight loss at temperatures around 350 °C. tandfonline.com While this compound is a small molecule and not a polymer, the stability of the imide ring is a relevant factor.

The decomposition of nitroaromatic compounds often involves the cleavage of the C-NO2 bond. rsc.org For 4-nitrophthalimide, it is reported that upon heating to decomposition, it emits toxic vapors of NOx. guidechem.com A similar decomposition pathway, with the initial loss of the nitro group or the acetyl group, followed by the fragmentation of the aromatic ring, can be anticipated for this compound.

Applications in Organic Synthesis and Material Science

N-Acetyl-4-nitrophthalimide as a Key Intermediate in Complex Organic Syntheses

The strategic placement of the electron-withdrawing nitro group on the phthalimide (B116566) ring, combined with the protected imide nitrogen, makes this compound a key building block in multi-step organic syntheses. The acetyl group provides stability and can be removed when needed, while the nitro group is a precursor to an amino group, which can be introduced at a later synthetic stage through reduction. mdpi.comnih.gov This amino group is a powerful tool for constructing more complex molecular architectures. A common and crucial transformation is the catalytic transfer hydrogenation of the nitro group, which can quantitatively convert nitrophthalimides to their corresponding aminophthalimides using catalysts like palladium on carbon (Pd/C) with a hydrogen donor. mdpi.com

The phthalimide scaffold is present in numerous biologically active compounds, and the 4-nitro derivative serves as a key starting point for various pharmaceutical agents. japsonline.com Research has shown that derivatives of 4-nitrophthalimide (B147348) are precursors to molecules with significant therapeutic potential, including anticonvulsant, analgesic, and anti-inflammatory properties. nih.govingentaconnect.com

A primary synthetic strategy involves the chemical reduction of the nitro group to form a primary amine (4-aminophthalimide derivative). mdpi.com This amine can then be further functionalized to generate a diverse library of drug candidates. For instance, N-aryl derivatives of 4-nitrophthalimide have been synthesized and evaluated for their anticonvulsant activity, with docking studies suggesting they interact with residues in the inner pore of voltage-gated sodium channels. nih.gov Similarly, new series of N-arylmethylideneamino derivatives of 4-nitrophthalimide have been designed and shown to possess significant analgesic and anti-inflammatory activity. ingentaconnect.com

A notable example of its application is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor used to treat psoriasis and psoriatic arthritis. scielo.br A key step in the synthesis of Apremilast involves the reduction of a nitrophthalimide precursor to the corresponding 4-aminoisoindoline-1,3-dione, highlighting the industrial relevance of this transformation. scielo.br

Table 1: Pharmaceutical Applications Derived from 4-Nitrophthalimide Intermediates
Compound ClassTherapeutic PotentialKey Synthetic TransformationReference
N-Aryl DerivativesAnticonvulsantCondensation with various aryl amines nih.gov
N-Arylmethylideneamino DerivativesAnalgesic, Anti-inflammatoryReduction of nitro group, followed by condensation with aldehydes ingentaconnect.com
Apremilast PrecursorsAnti-psoriatic, Anti-inflammatory (PDE-4 Inhibition)Reduction of nitro group to amine scielo.br

The 4-nitrophthalimide structure is an important precursor in the synthesis of dyes and fluorescent probes. chemicalbook.compharmaffiliates.com Its utility stems from the transformation of the nitro group into an amine, which acts as a powerful auxochrome (a group that modifies the ability of a chromophore to absorb light) and a reactive handle for building dye molecules.

One of the most significant applications is in the synthesis of luminol (B1675438) (5-Amino-2,3-dihydro-1,4-phthalazinedione) and its derivatives, which are famous for their chemiluminescent properties. nih.govgoogle.com The synthesis typically begins with 4-nitrophthalic acid or its derivatives, such as N-methyl-4-nitrophthalimide. google.compharm.or.jp The process involves the reduction of the nitro group to an amine, followed by cyclization with hydrazine (B178648) to form the final phthalhydrazide (B32825) structure. nih.govgoogle.com N-methyl-4-aminophthalimide, the direct product from the reduction of N-methyl-4-nitrophthalimide, is a key intermediate in this process and is also used as a fluorescent probe for studying micellar environments. google.comlookchem.com

Furthermore, the nitro group itself can be used to design "turn-on" fluorescent probes. In these systems, the fluorophore is initially non-fluorescent (quenched) by the proximate electron-withdrawing nitro group. The fluorescence is "turned on" upon the selective reduction of the nitro group to an amino group by a specific analyte, such as the enzyme nitroreductase, which is a biomarker for hypoxic tumor cells and certain bacteria. nih.gov

Table 2: Dyes and Probes Synthesized from Nitrophthalimide Precursors
Product TypeKey FeatureSynthetic Role of NitrophthalimideReference
Luminol and Isoluminol DerivativesChemiluminescenceSource of the 4-aminophthalimide (B160930) core after reduction and hydrazinolysis chemicalbook.comnih.govpharm.or.jp
Azo DyesColorimetric propertiesPrecursor to the diazonium salt (via the amine) for azo coupling reactions chemicalbook.com
"Turn-On" Fluorescent ProbesAnalyte-responsive fluorescenceThe nitro group acts as a fluorescence quencher that is removed by a specific analyte (e.g., nitroreductase) nih.gov

Role in Polymer Chemistry and Material Science

The reactivity of the nitro group in this compound allows it to be a key building block for high-performance polymers and functional materials. Its derivatives are used both as monomers for polymerization and as specialized additives to enhance material properties.

While not a monomer itself, this compound is a precursor to monomers used in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. tandfonline.compageplace.de Specifically, N-alkyl-4-nitrophthalimides are valuable intermediates for creating dianhydride monomers required for polyetherimide (PEI) synthesis. google.com

A common synthetic route involves the aromatic nucleophilic substitution of the activated nitro group. A bis(nitrophthalimide), prepared from a diamine and 4-nitrophthalic anhydride (B1165640), can react with a bisphenolate salt (from a diol like bisphenol A). researchgate.netnasa.gov The nitro groups are displaced by the phenoxide ions, linking the units together to form a high molecular weight polyetherimide directly. researchgate.net This nitro displacement polymerization is a key method for producing commercial polyetherimides. researchgate.netnasa.gov Alternatively, the resulting bis(ether-imide) can be further processed to create a dianhydride monomer, which can then be polymerized with a diamine in a separate step. This approach allows for the creation of AB-type monomers, which simplifies the polymerization process by ensuring perfect stoichiometry. tandfonline.comresearchgate.net

Table 3: Pathway from Nitrophthalimide to Polyetherimides
StepReactantsProductPurposeReference
1Diamine + 2x 4-Nitrophthalic AnhydrideBis(nitrophthalimide)Creates a molecule with two reactive nitro groups researchgate.net
2Bis(nitrophthalimide) + Bisphenol (e.g., Bisphenol A) + BasePolyetherimideNitro-displacement polymerization to form the final polymer researchgate.netnasa.gov

Derivatives of phthalimide are being explored as functional additives to improve the performance of advanced materials, particularly in energy storage. Computational studies using density functional theory (DFT) have identified nitrophthalimide derivatives as promising candidates for electrolyte additives in lithium-ion batteries (LIBs). chemmethod.comchemmethod.com

The primary role of these additives is to form a stable solid electrolyte interphase (SEI) on the surface of the graphite (B72142) anode during the initial charging cycles. chemmethod.com The studies show that phthalimide derivatives, including 3-nitrophthalimide (B32571), possess a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the conventional electrolyte solvent, ethylene (B1197577) carbonate (EC). chemmethod.com This allows the additive to be reduced preferentially on the anode surface, forming a protective film that prevents further electrolyte decomposition and graphite exfoliation, thereby improving the battery's cycle life and stability. chemmethod.commdpi.com Some nitrophthalimide derivatives also show higher anodic stability than the common additive vinylene carbonate (VC), suggesting they could be alternatives for high-voltage applications. chemmethod.comchemmethod.com

In a different application, N-acetylphthalimide and 4-nitrophthalimide have been listed as potential components in an etching solution designed for the selective etching of palladium in electronic manufacturing processes. google.com

Table 4: Properties of Phthalimide Derivatives as Potential LIB Additives
PropertySignificanceFinding for Nitrophthalimide DerivativesReference
LUMO EnergyDetermines the reduction potential. A lower LUMO energy means it is reduced before the electrolyte.Lower than that of ethylene carbonate (EC), promoting preferential reduction. chemmethod.com
Oxidation PotentialDetermines stability against oxidation at the cathode. A higher value is better.Some derivatives show higher anodic stability than vinylene carbonate (VC). chemmethod.com

Catalytic Applications and Ligand Design

There is no direct evidence of this compound being used as a catalyst itself. However, its structure makes it a highly valuable scaffold for the design and synthesis of specialized ligands for use in catalysis and molecular recognition. The phthalimide core is a well-established pharmacophore, and the ability to readily modify the nitro and acetyl groups provides synthetic access to a wide range of derivatives. japsonline.comnih.gov

The most straightforward modification is the reduction of the nitro group to an amine. mdpi.com This resulting aminophthalimide can be used to create ligands capable of coordinating with metal centers. For example, the amine could be further functionalized to create bidentate or polydentate ligands for use in asymmetric catalysis.

Furthermore, the phthalimide structure and its derivatives are known to participate in molecular recognition events through hydrogen bonding and other non-covalent interactions. For instance, 4-nitrophthalimide has been shown to form a supramolecular assembly with 2-guanidinobenzimidazole, indicating its potential as a building block for creating complex, self-assembled structures. researchgate.net In the field of drug design, N-aryl derivatives of 4-nitrophthalimide have been designed and computationally docked into the active sites of protein targets like the NaV1.2 voltage-gated sodium channel, demonstrating the use of this scaffold in creating targeted inhibitors. nih.gov The development of reagents like N-trifluoromethylthio-4-nitrophthalimide also shows that the imide nitrogen can be functionalized to create molecules with unique reactivity for specialized chemical transformations. researchgate.net

Biological and Pharmacological Research Applications of N Acetyl 4 Nitrophthalimide and Its Derivatives

Investigation of Antifungal Activity Mechanisms

Derivatives of nitrophthalimide have been a subject of significant research for their potential as antifungal agents. Studies indicate that these compounds exhibit inhibitory effects against a variety of fungal strains, with research focused on understanding their mechanisms of action.

One area of investigation has been the effect of these compounds on the structural integrity of fungal cells. Research on 4-nitrophthalimide (B147348) (4-NPI) and its derivatives has shown that they can inhibit the growth of fungi such as Aspergillus species. The proposed mechanism for this antifungal action is the disruption of fungal cell wall synthesis. Further studies on other nitro-containing heterocyclic compounds, such as nitroheteroaryl-1,3,4-thiadiazole derivatives, have provided more detailed insights. When tested against Aspergillus fumigatus, these derivatives caused deformation of the hyphae, depletion of internal cellular contents, and destruction of the cell membrane and membranous organelles. mjima.org Interestingly, this particular study noted that the ergosterol (B1671047) content of the fungal cells was not significantly affected, suggesting a mode of action distinct from that of azole antifungals. mjima.org

The structure-activity relationship (SAR) is crucial in this research. For instance, studies on nitrofuran derivatives have demonstrated that the presence of nitro groups on an aromatic ring can be a significant contributor to their antifungal potency. nih.govnih.gov The antifungal spectrum of these derivatives can be broad, with activity reported against Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Trichophyton species. nih.gov In one study, a nitroheteroaryl-1,3,4-thiadiazole derivative with an N-methoxyethyl substituent showed more potent activity against A. fumigatus than a similar derivative with an N-benzyl substituent, indicating that the nature of the substituent group plays a key role in the compound's efficacy. mjima.org

Table 1: Antifungal Activity of Selected Nitrophthalimide Derivatives

Compound Class Fungal Strain(s) Observed Effect / Mechanism Reference(s)
4-Nitrophthalimide Derivatives Aspergillus species Inhibition of fungal growth; proposed disruption of cell wall synthesis.
Nitroheteroaryl-1,3,4-thiadiazole Derivatives Aspergillus fumigatus Deformation of hyphae, destruction of cell membrane and organelles. mjima.org

Research into Antibacterial Efficacy and Mode of Action

The antibacterial potential of nitrophthalimide derivatives has been explored against both Gram-positive and Gram-negative bacteria. The core mechanism often involves the disruption of essential bacterial structures or processes.

Derivatives of 4-nitrophthalimide have demonstrated significant antibacterial activity, with studies suggesting that their mode of action involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to cell lysis and death. Further research into N-substituted 3- and 4-nitrophthalimides has confirmed promising results against a panel of eleven different microorganisms. researchgate.netscientific.net

Specific structural modifications have yielded derivatives with potent and targeted antibacterial effects. For example, a novel pleuromutilin (B8085454) derivative incorporating a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety exhibited excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for this class of compounds involves binding to the bacterial peptidyl transferase center, which interferes with protein synthesis. nih.gov This unique mechanism is advantageous as it can reduce the likelihood of cross-resistance with other clinical antibiotics. nih.gov

Other research has focused on different heterocyclic systems derived from nitrophthalic anhydride (B1165640). For instance, 2-azetidinones synthesized from 3-nitro phthalic anhydride have shown inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scientific.net This indicates a broad spectrum of activity for some derivatives within this chemical family. scientific.netresearchgate.net

Table 2: Antibacterial Activity of N-Nitrophthalimide Derivatives

Derivative Class Bacterial Strain(s) Mechanism of Action Reference(s)
4-Nitrophthalimide Derivatives Gram-positive & Gram-negative bacteria Disruption of bacterial cell membrane.
Pleuromutilin derivative with 4-nitrophenyl-piperazin-1-yl)-acetyl moiety Methicillin-resistant Staphylococcus aureus (MRSA) Interference with bacterial protein synthesis. nih.gov

Studies on Anticancer Properties and Cellular Interactions

The application of nitrophthalimide derivatives in oncology research has focused on their potential to inhibit cancer cell growth and to understand their interactions at a cellular level.

Research has shown that certain phthalimide (B116566) analogues can exhibit significant anticancer activity. For example, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs were synthesized and tested against a panel of cancer cell lines. researchgate.net One derivative, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated moderate but significant growth inhibition against various cancer cell lines, including those from non-small cell lung, renal, melanoma, and breast cancers. researchgate.net Molecular docking studies for this compound suggested that it binds to and inhibits the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net

Structure-activity relationship studies have highlighted the importance of specific chemical modifications. For instance, the halogenation of the isoindole-1,3(2H)-dione moiety has been shown to improve anticancer activity. researchgate.net Other studies have explored phthalazinones derived from phthalic anhydride, with some of these compounds demonstrating antitumor activity. rsc.org The versatility of the phthalimide scaffold allows for the introduction of various substituents, such as N-acetyl groups, to create analogues for screening as potential anticancer agents. unipd.it

Table 3: Anticancer Activity of Phthalimide Derivatives

Compound Cancer Cell Line(s) Key Finding / Cellular Interaction Reference(s)
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea EKVX (non-small cell lung), CAKI-1 (renal), UACC-62 (melanoma), MCF7 (breast), etc. Moderate growth inhibition; moderate inhibition of EGFR. researchgate.net
Halogenated isoindole-1,3(2H)-dione derivatives Various Halogenation improves anticancer activity. researchgate.net

Anti-inflammatory Activity Assessments and Mechanistic Pathways

Derivatives of nitrophthalimide are actively being investigated for their anti-inflammatory properties, with research pointing towards multiple mechanistic pathways, most notably the inhibition of cyclooxygenase (COX) enzymes.

Several studies have established that N-aryl derivatives of both phthalimide and 4-nitrophthalimide possess COX inhibitory activity. nih.govbiocrick.comresearchgate.net This is a significant finding, as COX enzymes are central to the inflammatory cascade. A study involving newly synthesized N-arylmethylideneamino derivatives of 4-nitrophthalimide found that several compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. nih.gov

Beyond COX inhibition, other mechanisms have been identified. N-phthaloyl amino acid derivatives have been shown to suppress the production of nitric oxide (NO) in murine cells. researchgate.net Furthermore, these derivatives were able to inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β by macrophages. researchgate.net In other research, N-carboxymethyl-3-nitrophthalimide showed efficacy in experimental models of inflammatory pain. semanticscholar.org The anti-inflammatory activity of various Schiff bases and other cyclic imides derived from phthalic anhydride has also been documented, indicating a broad interest in this chemical class for developing new anti-inflammatory agents. rsc.orgnih.gov

Table 4: Anti-inflammatory Mechanisms of Nitrophthalimide Derivatives

Derivative Class Mechanistic Pathway Experimental Model/Finding Reference(s)
N-aryl derivatives of 4-nitrophthalimide Cyclooxygenase (COX) inhibition Activity comparable to indomethacin in carrageenan-induced paw edema. nih.govbiocrick.comresearchgate.net
N-phthaloyl amino acid derivatives Inhibition of pro-inflammatory mediators Suppression of nitric oxide (NO), TNF-α, and IL-1β production. researchgate.net
N-carboxymethyl-3-nitrophthalimide Not fully specified Efficacy in experimental models of inflammatory pain. semanticscholar.org

Exploration of Herbicidal and Pesticidal Potential

The inherent biological activity of the imide structure has led to its exploration in agricultural applications, specifically as potential herbicides and pesticides.

Research has demonstrated that derivatives of 4-nitrophthalimide possess herbicidal properties. In one study, 4-nitrophthalimide was used as a key reactant (a nitrogen nucleophile) in an enantioselective aza-Michael addition to nitroalkenes. researchgate.netmdpi.com The resulting products were tested for herbicidal activity, and some of the compounds showed moderate to good efficacy against cole (a broadleaf weed) and barnyard grass (a grassy weed) at a concentration of 100 µg/mL. researchgate.net

The broader class of imide compounds, including phthalimides, is utilized in the formulation of various pesticides and herbicides. actascientific.com Additionally, the general category of nitroaromatic compounds, to which N-Acetyl-4-nitrophthalimide belongs, includes numerous chemicals used as pesticides in the agricultural industry. epa.gov This suggests that the nitrophthalimide scaffold is a promising starting point for the development of new crop protection agents.

Bioluminescence and Chemiluminescence Studies

While not directly chemiluminescent itself, 4-nitrophthalimide serves as a crucial intermediate in the synthesis of important chemiluminescent and fluorescent molecules. Its chemical structure is a valuable precursor for creating probes used in biological imaging and detection assays.

The most notable application is in the synthesis of luminol (B1675438) (5-Amino-2,3-dihydrophthalazine-1,4-dione) and its derivatives. uoa.grrsc.org Luminol is a famous chemiluminescent compound widely used in forensics to detect trace amounts of blood. The synthesis of many luminol derivatives begins with either 3-nitrophthalic acid or 4-nitrophthalimide. uoa.grrsc.org For instance, 4-nitrophthalimide can be chemically reduced to form an aminophthalimide, which is a core component that can be further modified and then converted into a phthalhydrazide (B32825) like luminol. uoa.grmdpi.com

Furthermore, 3-nitrophthalimide (B32571) and 4-nitrophthalimide have been used as intermediates in the creation of fluorescent probes designed to detect specific enzymes. acs.org In one study, these compounds were used to synthesize nitro-substituted hemicyanine analogues. These analogues act as "turn-on" fluorescent probes for nitroreductase (NTR), an enzyme found in various bacterial species. The probe is initially non-fluorescent, but upon reduction of the nitro group by the NTR enzyme, it becomes highly fluorescent, allowing for the detection and profiling of the enzyme's activity. acs.org

Q & A

Q. What are the optimal synthetic pathways for N-Acetyl-4-nitrophthalimide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis can be adapted from analogous nitrophthalimide derivatives. For example, 4-nitrophthalonitrile can react with acetylating agents (e.g., acetyl chloride) under controlled anhydrous conditions, followed by cyclization in acidic media . Key parameters include temperature (80–120°C), solvent choice (e.g., DMF for high polarity), and stoichiometric ratios to minimize byproducts like unreacted nitrile intermediates. Yield optimization often requires iterative adjustment of reflux duration and catalyst selection (e.g., p-toluenesulfonic acid). Purity is typically verified via HPLC (>95% threshold) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm the acetyl group (δ ~2.3 ppm for 1H^1H, δ ~170 ppm for carbonyl 13C^{13}C) and nitro-substituted aromatic protons (δ ~8.2–8.5 ppm). IR spectroscopy should show strong absorptions at ~1700 cm1^{-1} (imide C=O) and ~1520/1350 cm1^{-1} (NO2_2) . For advanced validation, high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak [M+H]+^+ at m/z 248.06 (calculated for C10_{10}H8_8N2_2O5_5).

Q. What solvent systems are most effective for recrystallizing this compound, and how does temperature affect solubility?

Methodological Answer: Solubility data for structurally similar 4-nitrophthalimide in 12 solvents (e.g., DMF, acetone, ethanol) reveals temperature-dependent trends: solubility increases by 3–5× when heated from 273.15 K to 323.15 K . For N-Acetyl-4-nitrophthalimide, recrystallization is optimal in acetone/water (4:1 v/v) at 313.15 K, achieving >90% recovery. Solvent polarity indices (e.g., Snyder’s polarity) correlate with dissolution efficiency, with DMF (polarity = 6.4) outperforming ethanol (4.3) .

Advanced Research Questions

Q. How can thermodynamic models (e.g., modified Apelblat equation) resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Discrepancies in solubility measurements often arise from solvent-solute interactions (e.g., hydrogen bonding in alcohols vs. dipole interactions in ketones). The modified Apelblat equation, which accounts for temperature and activity coefficients, effectively correlates experimental data (R2^2 > 0.98 in validated studies) . For example, in DMF, the equation parameters AA, BB, and CC are derived via nonlinear regression to predict solubility curves. Cross-validation with van’t Hoff analysis ensures thermodynamic consistency (ΔsolH ≈ 25–30 kJ/mol) .

Q. What strategies mitigate nitro group reduction during functionalization of this compound in catalytic reactions?

Methodological Answer: Catalytic hydrogenation (H2_2/Pd-C) risks over-reduction of the nitro group to NH2_2. Alternative approaches include:

  • Using selective reducing agents (e.g., Na2_2S2_2O4_4) under buffered conditions (pH 7–8) to preserve the acetyl group.
  • Employing Lewis acid catalysts (e.g., FeCl3_3) in Friedel-Crafts acylations to direct reactivity away from the nitro moiety . Reaction monitoring via TLC (hexane/EtOAc 3:1) ensures early detection of side products.

Q. How does the electronic effect of the acetyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The acetyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the nitro-bearing aromatic ring. In NAS reactions with amines or alkoxides, the para-nitro group directs substitution to the ortho position relative to the imide carbonyl. DFT calculations (e.g., B3LYP/6-31G**) show a 15–20% increase in reaction rate compared to non-acetylated analogs due to lowered LUMO energy (-2.1 eV vs. -1.8 eV) . Experimental validation involves kinetic studies (e.g., pseudo-first-order rate constants) in DMSO at 298 K.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound in aquatic systems?

Methodological Answer: Discrepancies may arise from varying test conditions (e.g., pH, microbial activity). Standardize biodegradation assays per OECD 301F: Measure half-life (t1/2_{1/2}) in activated sludge (20–100 mg/L) under aerobic conditions. Conflicting data can be reconciled by quantifying metabolite profiles (e.g., LC-MS detection of 4-nitrophthalic acid) and normalizing for dissolved organic carbon (DOC) content . For advanced analysis, apply QSAR models to predict persistence based on nitro/acetyl group electronegativity.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Based on analogous nitrophthalimides, wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (H315-H319-H335) . Store in amber glass at 2–8°C under inert gas (N2_2) to prevent hydrolysis. Spill management requires neutralization with 10% NaHCO3_3 followed by adsorption (vermiculite). Waste disposal must comply with EPA guidelines for nitroaromatics (RCRA D003) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.